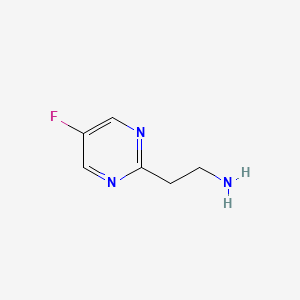
2-(5-Fluoropyrimidin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoropyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula C6H8FN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(5-Fluoropyrimidin-2-yl)ethanamine involves the use of immobilized amine transaminase from Vibrio fluvialis. This enzyme catalyzes the enantioselective amination of ketones using simple amines as amino donors and the vitamin B6-based pyridoxal 5-phosphate (PLP) cofactor as a molecular shuttle . The reaction is typically carried out in a packed-bed reactor under continuous flow conditions, with dimethyl carbonate as a green co-solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar enzymatic processes. The use of immobilized enzymes allows for continuous production and in-line purification, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-(5-Fluoropyrimidin-2-yl)ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as a key intermediate in the synthesis of JAK2 kinase inhibitors, which block the activity of the JAK2 enzyme involved in cell signaling pathways related to cancer . The compound’s fluorine atom enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoropyrimidin-2-yl)ethanamine: A closely related compound with similar chemical properties and applications.
2-Chloro-5-fluoropyrimidine: Another derivative of pyrimidine with different substituents, used in similar research applications.
Uniqueness
2-(5-Fluoropyrimidin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the pyrimidine ring enhances its reactivity and potential for forming various derivatives .
Properties
Molecular Formula |
C6H8FN3 |
|---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
2-(5-fluoropyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C6H8FN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2 |
InChI Key |
TXAYQICBODFXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


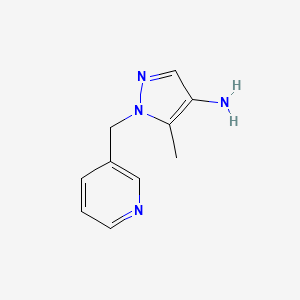
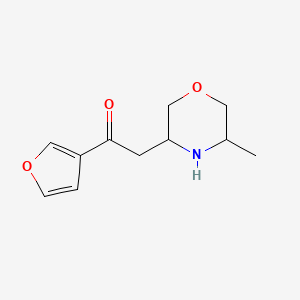
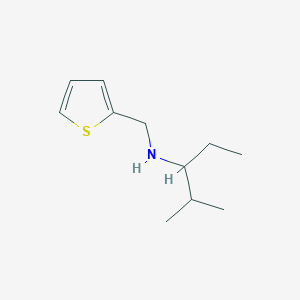
![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
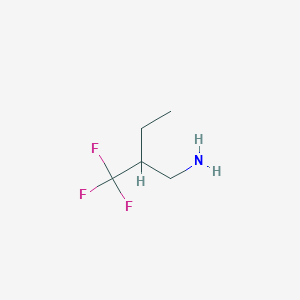

![1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene](/img/structure/B13305394.png)
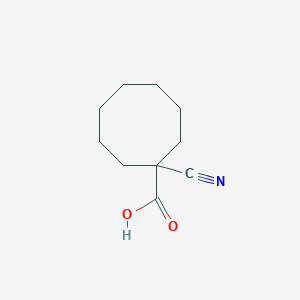

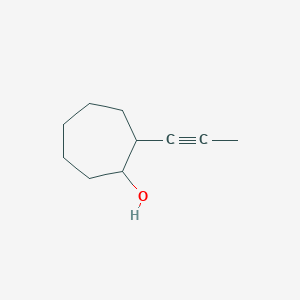
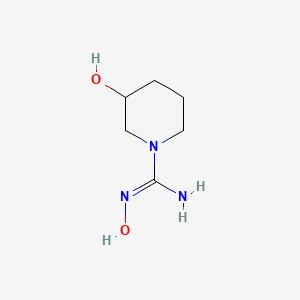
amine](/img/structure/B13305428.png)
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
